CDK8-IN-I
Description
Properties
Molecular Formula |
C28H26N2O5S |
|---|---|
Molecular Weight |
502.59 |
IUPAC Name |
4-(4-Methylnaphthalen-1-yl)-2-((3-morpholinophenyl)sulfonamido)benzoic acid |
InChI |
InChI=1S/C28H26N2O5S/c1-19-9-11-24(25-8-3-2-7-23(19)25)20-10-12-26(28(31)32)27(17-20)29-36(33,34)22-6-4-5-21(18-22)30-13-15-35-16-14-30/h2-12,17-18,29H,13-16H2,1H3,(H,31,32) |
InChI Key |
QFWAEPBEJCIANQ-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=C(C2=C3C=CC=CC3=C(C)C=C2)C=C1NS(=O)(C4=CC=CC(N5CCOCC5)=C4)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CDK8-IN-I; CDK8INI; CDK8-INI; CDK8IN-I; CDK8 INI |
Origin of Product |
United States |
Molecular Mechanisms of Cdk8 Mediated Transcriptional Control
Phosphorylation of RNA Polymerase II (RNAPII)
CDK8, as a component of the Mediator complex, directly phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) frontiersin.orgmdpi.commolbiolcell.orgnih.gov. Specifically, CDK8 phosphorylates CTD repeats at serine 2 (Ser2) and serine 5 (Ser5) both in vivo and in vitro frontiersin.org. This phosphorylation is crucial for transcriptional elongation pnas.org. Studies have shown that CDK8 enhances estrogen receptor (ER) activity in breast cancer by stimulating Ser2 phosphorylation of estrogen-induced RNAPII CTD, thereby assisting in the transcription of ER-inducible genes frontiersin.orgmdpi.com.
Inhibition of CDK8/19 kinase activity by compounds such as CDK8-IN-I suppresses the RNAPII CTD phosphorylation required for transcriptional elongation in a gene-specific manner pnas.org. For instance, CDK8 inhibition has been observed to suppress estrogen-induced gene transcription through reduced RNAPII phosphorylation, suggesting a potential synergistic role for CDK8 inhibitors with antiestrogen (B12405530) therapy mdpi.com. Furthermore, CDK8/19 inhibitors can prevent the development of estrogen independence by enabling the elongation of newly activated genes oncotarget.com.
Phosphorylation of Transcription Factors and Co-regulators
CDK8 regulates gene expression by directly phosphorylating various transcription factors and co-regulators, influencing their activity and stability patsnap.compatsnap.comfrontiersin.orgfrontiersin.org. This compound compounds interfere with these phosphorylation events, thereby altering the activity of these crucial regulatory proteins.
CDK8 is a significant regulator in the Wnt/β-catenin signaling pathway, particularly in colorectal cancers, where it acts as a key tumor promoter frontiersin.orgnih.gov. CDK8 enhances the transcriptional activity of β-catenin, directly promoting the transcription of β-catenin target genes through its phosphorylation patsnap.comnih.govmdpi.com.
A notable target of CDK8 in this pathway is E2F1. CDK8 phosphorylates E2F1 at serine 375 (S375), which subsequently hinders E2F1's suppressive function on β-catenin frontiersin.orgnih.govmdpi.comencyclopedia.pubtandfonline.comtandfonline.com. Pharmacological inhibition of CDK8 kinase activity, for example, by CCT251545, leads to a decrease in E2F1 phosphorylation, which in turn increases E2F1 transcriptional activity nih.gov. This mechanism suggests that this compound could modulate Wnt/β-catenin signaling by altering E2F1 activity. For instance, CDK8-IN-11 has been shown to inhibit the Wnt/β-catenin signaling pathway and deregulate β-catenin-mediated transcription in HCT-116 cells, also reducing β-catenin and c-Myc levels in tumors medchemexpress.com.
The following table summarizes the effects of CDK8 inhibition on Wnt/β-catenin pathway components:
| Pathway Component | CDK8 Activity | Effect of CDK8 Inhibition (e.g., this compound) | References |
| β-catenin | Enhances transcriptional activity, promotes target gene transcription | Inhibits Wnt/β-catenin signaling, deregulates β-catenin-mediated transcription, reduces β-catenin and c-Myc levels | patsnap.comnih.govmdpi.commedchemexpress.com |
| E2F1 | Phosphorylates S375, hindering its suppressive function on β-catenin | Decreases E2F1 phosphorylation, increases E2F1 transcriptional activity | frontiersin.orgnih.govmdpi.comencyclopedia.pubtandfonline.comtandfonline.comnih.gov |
CDK8 is known to phosphorylate various Signal Transducers and Activators of Transcription (STATs), including STAT1, STAT3, and STAT5, particularly in response to IFN-γ stimulation frontiersin.orgmdpi.comnih.govfrontiersin.org. CDK8-mediated STAT1 phosphorylation can either positively or negatively regulate over 40% of IFN-γ response genes, establishing CDK8 as a crucial modulator of antiviral responses frontiersin.orgnih.gov.
CDK8 inhibitors, such as SEL120-34A, Senexin B, CCT251545, and compound 12, have been shown to decrease the levels of phosphorylated STAT1 (Ser727) and STAT5 (Ser726) mdpi.comoncotarget.comtandfonline.com. The reduction or suppression of phosphorylated STAT1 is considered a consistent pharmacodynamic marker for CDK8 inhibition mdpi.com. For example, compound 12, a novel CDK8 inhibitor, suppressed the phosphorylation of STAT1 Ser727 and STAT5 Ser726 in a dose-dependent manner in AML cells tandfonline.com.
CDK8 acts as a negative regulator of lipid biosynthesis frontiersin.org. It achieves this by phosphorylating Sterol Regulatory Element-Binding Protein (SREBP)-1c at threonine 402 (T402), which primes SREBP-1c for ubiquitination and subsequent degradation frontiersin.orgmdpi.comscispace.comnih.govjci.org. This process ultimately hinders the expression of lipogenic genes and reduces lipid accumulation frontiersin.orgmdpi.comjci.org.
CDK8 directly binds to the N-terminus of SREBP and phosphorylates it at conserved threonine residues, a process that requires the synergistic action of MED15 frontiersin.orgnih.gov. The phosphorylation by CDK8 enhances SREBP-1c ubiquitination and protein degradation jci.org. Conversely, CDK8 and its regulatory partner cyclin C are rapidly downregulated by feeding and insulin, leading to decreased SREBP-1c phosphorylation jci.org. Inhibition of CDK8, therefore, can lead to increased SREBP-1 protein stability and nuclear distribution scispace.com.
CDK8's influence extends to other transcription factors:
p53 : CDK8 can act as a stimulus-specific positive co-regulator of p53 target genes, such as p21, in response to specific cellular stress frontiersin.orgnih.gov. CDK8/19 inhibitors can promote ATR-dependent cell death and activate the DNA damage response by modulating the mRNA expression levels of regulators involved in the G1/S phase transition frontiersin.org.
SMADs : CDK8 phosphorylates SMADs, thereby regulating β/BMP signaling pathways nih.govencyclopedia.pubtandfonline.comiiarjournals.org. CDK8 couples receptor-regulated SMAD (R-SMAD) transactivation and turnover. Agonist-induced linker phosphorylation of R-SMADs by CDK8 enhances their transactivation potential by facilitating interaction with coactivators tandfonline.com.
Thyroid Hormone Receptor : While the outline mentions the Thyroid Hormone Receptor, direct evidence of CDK8 phosphorylating this specific transcription factor was not found in the provided search results. CDK8's role in regulating estrogen receptor (ER) activity has been noted frontiersin.orgmdpi.comoncotarget.com, but direct phosphorylation of the thyroid hormone receptor is not explicitly detailed.
Modulation of Chromatin Structure via Histone Phosphorylation (e.g., Histone H3)
CDK8 also contributes to transcriptional regulation by modulating chromatin structure through histone phosphorylation mdpi.comnih.govtandfonline.com. A key example is the phosphorylation of histone H3.
CDK8 kinase phosphorylates histone H3 at serine 10 (H3S10) nih.govnih.gov. This phosphorylation event stimulates the activity of GCN5L, an acetyltransferase, to acetylate histone H3 at lysine (B10760008) 14 (H3K14) on the same histone tail, particularly at the promoters of genes like p21, Egr1, and c-Fos. This phosphoacetylation coincides with their transcriptional activation nih.gov. Research indicates that CDK8-Mediator (but not core Mediator) interacts with TRR AP and GCN5L to form T/G Mediator, which can catalyze this phospho-acetylation of histone H3 tandfonline.com.
Inhibition or knockdown of CDK8 results in a decrease in histone H3 phosphoacetylation levels at these promoters, consequently abolishing their expression nih.gov. This highlights how this compound compounds can indirectly influence gene expression by disrupting the intricate interplay between histone phosphorylation and acetylation, thereby impacting chromatin accessibility and transcriptional competence.
Regulation of Transcriptional Elongation
CDK8 significantly modulates the process of transcriptional elongation. It plays a positive role in this phase by facilitating the recruitment of Positive Transcription Elongation Factor b (P-TEFb) frontiersin.orgtandfonline.commdpi.comtandfonline.com. This functional cooperation between CDK8-Mediator and P-TEFb is essential for supporting efficient transcription mdpi.com.
In specific physiological contexts, such as hypoxia, the CDK8-Mediator complex coordinates the recruitment of the Super Elongation Complex (SEC) to promote the transcriptional elongation of genes induced by hypoxic conditions mdpi.com. Furthermore, CDK8 has been observed to promote elongation at serum-responsive genes tandfonline.comtandfonline.com. Inhibition of CDK8/19, for example by small-molecule kinase inhibitors, has been shown to suppress the elongation of NFκB-induced transcription. This suppression specifically impacts the RNA polymerase II C-terminal domain (CTD) phosphorylation, which is required for transcriptional elongation, in a gene-specific manner pnas.org.
Influence on Mediator Subunit Dynamics and Turnover
CDK8 functions as a pivotal "molecular switch" within the Mediator complex, a multi-subunit protein complex critical for regulating eukaryotic gene transcription frontiersin.orgresearchgate.net. The CDK8 kinase module (CKM), which includes CDK8, its cognate cyclin C (CCNC), MED12, and MED13, is a dissociable component of the Mediator complex nih.govfrontiersin.org. CDK8's kinase activity is integral to its ability to bind CCNC and MED12, emphasizing the importance of the submodule's integrity for CDK8's effector functions frontiersin.org.
CDK8 regulates gene expression by phosphorylating transcription factors and by controlling the transcription process through its association with the Mediator complex frontiersin.orgfrontiersin.org. Notably, CDK8 phosphorylates the RNA polymerase II CTD in both yeast and human cells nih.govsdbonline.org. Beyond direct phosphorylation, CDK8 influences Mediator subunit dynamics through targeted degradation. For instance, CDK8 can induce the proteasome-mediated degradation of the Mediator Tail subunit Med3, leading to the repression of certain flocculation genes in yeast researchgate.net. This mechanism involves CDK8 phosphorylating Med3, thereby priming it for ubiquitin-ligase (Grr1)-mediated degradation pnas.org. This regulated turnover of Med3 is proposed to inhibit its activation function pnas.org.
Preclinical Research on Cdk8 in I: Discovery and Mechanism of Action
Rational Design and Synthesis Approaches for CDK8-IN-I
The development of this compound and similar inhibitors has involved sophisticated rational design and synthesis approaches aimed at enhancing inhibitory activity, selectivity, metabolic stability, and solubility guidetoimmunopharmacology.org. The design of these compounds has evolved from initial nonselective ATP-competitive inhibitors to more refined molecules that target specific binding pockets and protein-protein interaction sites to achieve desired selectivity and pharmacokinetic profiles wikipedia.org.
Type I and Type II Kinase Inhibitors
Kinase inhibitors are broadly classified based on their binding modes to the enzyme's active site. Type I inhibitors bind to the active conformation of the kinase, often referred to as the "DFG-in" or "DMG-in" conformation (referring to the Asp-Met-Gly motif in CDK8), and typically occupy the ATP binding site uni.luneobioscience.com. These inhibitors often mimic the hydrogen bonds formed between the adenine (B156593) ring of ATP and the hinge region of the enzyme neobioscience.com. An example of a Type I CDK8 inhibitor is SEL120-34A (PubChem CID: 73776233), which forms halogen bonds with the protein's hinge region and exhibits hydrophobic complementarities within its front pocket guidetopharmacology.org.
In contrast, Type II inhibitors bind to an inactive, often allosteric, conformation of the enzyme, characterized by the "DFG-out" or "DMG-out" motif in CDK8 uni.luneobioscience.com. These inhibitors typically occupy both the ATP binding site and an adjacent hydrophobic pocket (also known as the deep pocket) uni.luneobioscience.com. Sorafenib (PubChem CID: 216239), a well-known multi-kinase inhibitor, serves as a starting point for the development of Type II CDK8 inhibitors, stabilizing the DMG-out conformation neobioscience.comguidetoimmunopharmacology.org. While Type II inhibitors can achieve longer residence times and specificity, studies suggest that Type II CDK8 inhibitors may exhibit weak activity in cellular assays, potentially due to the inactive form of CDK8 being less accessible in cells guidetoimmunopharmacology.orgepo.org. Some research indicates that effective CDK8 inhibition may require targeting CDK8 in complex with Cyclin C and MED12, as mutations can render Type II inhibitors ineffective if they cannot bind to the altered active site sci-hub.se.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to optimizing CDK8 inhibitors, focusing on improving their affinity, selectivity, metabolic stability, and solubility guidetoimmunopharmacology.orgresearchgate.netnih.gov. Through iterative design and synthesis, researchers systematically modify chemical structures and evaluate the resulting biological activity to understand the relationship between molecular features and pharmacological effects.
For instance, in the development of Sorafenib-derived CDK8 inhibitors, replacing a phenyl ring linker with a saturated five-membered ring improved potency, selectivity, and solubility guidetoimmunopharmacology.org. The addition of a solubilizing group at the para position of the phenyl urea (B33335) further enhanced solubility and protein-plasma binding (PPB) while maintaining potency and selectivity guidetoimmunopharmacology.org. Another example is compound 12 (3-(3-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide), identified through rational design and SAR discussions, which showed potent CDK8 inhibitory activity (IC₅₀ = 39.2 ± 6.3 nM) and antiproliferative activity against acute myeloid leukemia (AML) cell lines nih.govnih.gov. SAR studies also revealed that a 7-azaindole (B17877) skeleton could remain effective even after introducing an amide group nih.gov.
Computational Drug Discovery Methodologies
Computational drug discovery methodologies, collectively known as Computer-Aided Drug Discovery (CADD), have significantly accelerated the identification and optimization of CDK8 inhibitors by reducing the time and cost associated with traditional experimental work nih.gov. These methods leverage advanced algorithms and software to predict molecular interactions and properties.
High-Throughput Virtual Screening (HTVS) is a computational technique used to rapidly screen large libraries of chemical compounds against a target protein to identify potential lead compounds wikipedia.orgcenmed.com. This approach is a cost-effective and efficient alternative to traditional laboratory screening methods, allowing for the efficient elimination of weaker candidates early in the drug discovery process wikipedia.org. For example, HTVS has been successfully employed to discover novel pyrazole-based CDK8 inhibitors, analyzing thousands of compounds against CDK8 crystal structures wikipedia.orgcenmed.com. The pyrazole (B372694) scaffold, with its nitrogen atoms and conjugated π-electrons, provides multiple interactive bonding positions, enhancing binding affinity and specificity cenmed.com.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (small molecule) when bound to a protein receptor, forming a stable complex guidetopharmacology.orgwikipedia.org. This method helps in understanding the binding mode and affinity of potential inhibitors. For CDK8, the binding pocket is situated between its N-lobe and C-lobe, comprising an allosteric site (deep pocket) and an ATP binding site uni.lu.
Molecular docking studies have revealed key interactions within the CDK8 binding site. For instance, compound P162-0948, a novel CDK8 inhibitor with a quinoline (B57606) scaffold, showed favorable protein-ligand interactions, including hydrogen bonds with the hinge residue A100 medchemexpress.com. Analysis of the binding pocket has identified crucial amino acid residues involved in ligand interaction, such as VAL27, GLY28, TYR32, LYS52, PHE97, ASP173, and ALA100 nih.govmedchemexpress.com. These studies often highlight hydrogen bonds and hydrophobic interactions as critical for stable protein-ligand complex formation nih.govmedchemexpress.com.
The prediction of pharmacokinetic (PK) profiles in preclinical models is a critical initial step in assessing a new molecule's potential efficacy and toxicity. Computational tools and machine learning (ML) approaches are increasingly utilized to predict in vivo PK parameters, such as maximum plasma concentration (Cmax), area under the curve (AUC), and volume of distribution at steady state (Vdss).
For CDK8 inhibitors, ADME (Absorption, Distribution, Metabolism, Excretion) properties are evaluated using computational functions like QikProp to identify compounds with favorable pharmacokinetic profiles wikipedia.org. For example, Compound 25 (MSC2530818), a potent CDK8 inhibitor, demonstrated acceptable pharmacokinetics in various preclinical species (mouse, rat, dog), with human PK predicted through three-species allometric scaling. The predicted human clearance (CL) and volume of distribution at steady-state (Vdss) were estimated to be low (~0.14 L/h/kg) and small (0.48 L/kg), respectively, resulting in a short predicted terminal half-life of 2.4 hours. Physiologically based pharmacokinetics (PBPK) simulations suggested that human oral bioavailability could be ≥75% for daily doses up to 500 mg.
Table 1: Pharmacokinetic Profile of Compound 25 (MSC2530818) in Preclinical Species and Human Prediction
| Species | Free Fraction in Plasma (fu, %) | Volume of Distribution at Steady State (Vdss, L/kg) | Plasma Clearance (Cl, L/h/kg) | Hepatic Blood Flow Contribution (%Qh) | Terminal Half-Life (t½, h) | Oral Bioavailability (F) |
| Mouse | 13 | 0.59 | 1.37 | 22.5 | 0.45 | 0.25 |
| Rat | 19 | 1.62 | 1.50 | 34.6 | 0.86 | 0.66 |
| Dog | 50 | 1.47 | 1.35 | 53.8 | 0.83 | 0.39 |
| Human (Prediction)ᵃ | 16 | ~0.48 | ~0.14 | 12.1 | ~2.4 | >0.75 |
ᵃ Predicted by PBPK modeling (GastroPlus).
Table 2: In Vitro Potency of Selected CDK8 Inhibitors
| Compound Name | Target | IC₅₀ / Binding Affinity | Reference |
| This compound (Compound 25) | CDK8/cyclin C | 9 ± 1 nM | |
| This compound (Compound 25) | WNT3a reporter | 52 ± 30 nM | |
| P162-0948 | CDK8 | 50.4 nM | medchemexpress.com |
| Compound 12 | CDK8 | 39.2 ± 6.3 nM | nih.gov |
| SEL120-34A | CDK8/CycC | 4.4 nM | |
| SEL120-34A | CDK19/CycC | 10.4 nM | |
| ZINC000005854718 | CDK8 | -10.7 kcal/mol (binding affinity) | nih.gov |
Mechanisms of this compound Action
This compound compounds exert their inhibitory effects through distinct molecular mechanisms that interfere with CDK8's enzymatic activity and its interactions within the Mediator complex.
ATP-Competitive Binding
A primary mechanism of action for this compound compounds is their ability to bind competitively with adenosine (B11128) triphosphate (ATP) in the active site of the CDK8 kinase domain patsnap.com. This ATP-competitive binding directly disrupts the enzymatic activity of CDK8, preventing it from phosphorylating its substrates patsnap.com. For example, KY-065, a CDK8 inhibitor, has been shown to inhibit CDK8 with high affinity in an ATP-competitive manner thechandlerproject.org. Similarly, SEL120-34A, another CDK8 inhibitor, interacts with the ATP binding site of CDK8 in a type I inhibitor manner oncotarget.com. While the ATP binding site is highly conserved across the CDK family, some CDK8 inhibitors achieve selectivity by targeting specific binding pockets or inducing particular conformational changes within the kinase oncotarget.compnas.org. Senexin A, for instance, inhibits CDK8 kinase activity by binding at the ATP pocket pnas.org.
Stabilization of Inactive Kinase Conformations
Beyond direct ATP competition, some this compound compounds can induce and stabilize inactive conformations of the CDK8 kinase. This is particularly relevant for Type II inhibitors, which often bind to a hydrophobic back pocket that becomes accessible when the kinase adopts a "DMG-out" (DFG-out) conformation acs.orgthechandlerproject.orgacs.org. For example, KY-065 preferentially binds to the DMG-out conformation of CDK8 thechandlerproject.org. The ability of these inhibitors to stabilize specific inactive states of the kinase contributes to their selectivity and inhibitory potency acs.org. Cyclin C (CycC), the regulatory protein for CDK8, plays a crucial role in stabilizing CDK8 and maintaining its proper conformation, influencing both active and inactive states mdpi.comresearchgate.netnih.gov. The absence of a canonical phosphorylation residue in CDK8's T-loop, unlike other CDKs, suggests alternative mechanisms for its activation and conformational regulation, which can be exploited by inhibitors nih.gov.
Disruption of Mediator Module Interactions
CDK8, along with Cyclin C, MED12, and MED13, forms the Cdk8 kinase module (CKM), a dissociable subcomplex of the larger Mediator complex postersessiononline.eupatsnap.comoncotarget.comoncotarget.commolbiolcell.orgmdpi.com. The Mediator complex acts as a bridge between enhancers and core promoters, coordinating gene expression patsnap.comryvu.com. This compound compounds can disrupt the interaction of the CKM with the core Mediator complex, thereby influencing transcriptional regulation patsnap.commolbiolcell.orgmdpi.comnih.gov. The CKM is known to predominantly negatively regulate a subset of stress-responsive genes, and its dissociation from the Mediator can lead to the derepression of these genes mdpi.comnih.gov. This disruption of Mediator-CKM interactions can alter the expression of genes involved in various cellular processes, including cell cycle regulation and immune responses patsnap.comoncotarget.com. The molecular mechanisms underlying the reversible CKM-Mediator association are complex, with MED13 playing a key role in anchoring the CKM to the Mediator mdpi.com.
Target Engagement Studies of this compound
Target engagement studies are critical to confirm that this compound compounds are interacting with their intended target and eliciting the desired biochemical and cellular responses.
Biochemical and Cellular Assays for Kinase Activity Inhibition
The inhibitory activity of this compound compounds is commonly assessed using biochemical kinase assays. These assays typically involve purified recombinant CDK8/Cyclin C complex, a kinase substrate, and ATP, with the inhibition measured by detecting the reduction in phosphorylated substrate or ATP consumption acs.orgaacrjournals.orgpnas.orgbpsbioscience.comfrontiersin.orgplos.org. For example, P162-0948 exhibited 100% inhibition of CDK8 activity at 10 µM in enzymatic kinase assays, with an IC50 of 50.4 nM acs.org. Compound 1 inhibited CDK8 enzymatic activity with an IC50 of 910 nM, and after optimization, BI-1347 showed an IC50 of 1.4 nM aacrjournals.org. Senexin A demonstrated a CDK8 kinase activity IC50 of 0.28 µM pnas.org.
Cellular assays further confirm the effectiveness of this compound in a more physiological context. These assays evaluate the compounds' ability to inhibit CDK8-dependent cellular functions, such as Wnt/β-catenin-dependent transcription, serum response, or cell proliferation oncotarget.comoncotarget.comacs.orgoncotarget.compnas.org. For instance, P162-0948 modulated the TGF-β/Smad signaling and reduced epithelial-to-mesenchymal transition (EMT)-associated protein expression in A549 cells acs.org. SEL120-34A was shown to competitively inhibit CDK8 binding to ATP-desthiobiotin probes in cell lysates oncotarget.com.
The following table summarizes some reported IC50 values for various this compound compounds:
| Compound Name (Synonym) | CDK8 IC50 (nM) | Assay Type | Reference |
| P162-0948 | 50.4 | Enzymatic kinase assay | acs.org |
| Compound 1 | 910 | Biochemical kinase assay | aacrjournals.org |
| BI-1347 | 1.4 | CDK8 kinase assay | aacrjournals.org |
| Senexin A | 280 | CDK8 kinase activity | pnas.org |
Biomarker Identification and Validation (e.g., pSTAT5, pSTAT1 Inhibition)
Pharmacodynamic biomarkers are crucial for assessing target engagement and predicting the therapeutic response to this compound. Phosphorylation of STAT1 at serine 727 (pSTAT1 S727) and STAT5 at serine 726 or 725 (pSTAT5 S726/S725) have been identified as robust and consistent pharmacodynamic markers for CDK8 inhibition mdpi.compatsnap.compostersessiononline.euthechandlerproject.orgoncotarget.comryvu.comaacrjournals.orgacs.orgpnas.orgnih.govresearchgate.net. CDK8 directly phosphorylates these STAT proteins, and inhibition of CDK8 leads to a decrease or suppression of their phosphorylation mdpi.comthechandlerproject.orgoncotarget.compnas.orgresearchgate.net.
For example, treatment with various CDK8 inhibitors, including SEL120-34A, BI-1347, MSC2530818, KY-065, and SNX631, has consistently resulted in decreased pSTAT1 S727 levels in cancer cells aacrjournals.orgthechandlerproject.orgoncotarget.comacs.orgpnas.orgresearchgate.net. Similarly, inhibition of pSTAT5 S726/S725 has been observed with compounds like SEL120-34A, RVU120, and SNX631 postersessiononline.euoncotarget.comryvu.comaacrjournals.orgpnas.orgnih.gov. These biomarkers have been validated in both preclinical and clinical settings. A robust relationship has been observed between exposure to RVU120 and inhibition of pSTAT5 in solid tumor indications in clinical trials, indicating its utility as a pharmacodynamic marker postersessiononline.euaacrjournals.org. The incorporation of such pharmacodynamic biomarkers is vital for patient selection and predicting response to this compound therapies patsnap.com.
The following table summarizes the observed effects of this compound on STAT phosphorylation:
| Biomarker | Effect of this compound | Relevant Compounds (Examples) | Reference |
| pSTAT1 S727 | Decreased/Suppressed phosphorylation | SEL120-34A, BI-1347, MSC2530818, KY-065, SNX631 | mdpi.compatsnap.comaacrjournals.orgthechandlerproject.orgoncotarget.comacs.orgpnas.orgnih.govresearchgate.net |
| pSTAT5 S726/S725 | Decreased/Suppressed phosphorylation | SEL120-34A, RVU120, SNX631 | postersessiononline.euoncotarget.comryvu.comaacrjournals.orgpnas.orgnih.gov |
Cellular and Molecular Effects of Cdk8 in I in Disease Models Preclinical
Effects on Cell Proliferation and Viability
CDK8-IN-I, as a representative CDK8/CDK19 inhibitor, has been shown to directly influence tumor cell proliferation and viability by downregulating oncogenic signaling pathways. Preclinical investigations indicate that such inhibitors can suppress aberrant transcription programs driven by CDK8, leading to reduced cell proliferation in various tumor cell lines. patsnap.com
In colorectal cancer (CRC) cell lines, knockdown or inhibition of CDK8 has been observed to decrease cell proliferation and anchorage-independent growth. nih.govnih.govmdpi.com Similarly, treatment with CDK8 inhibitor 4 resulted in decreased cell viability across multiple cancer cell lines, including colon cancer cell lines and the triple-negative breast cancer (TNBC) cell line MDA-MB-468. mdpi.com
A potent and selective CDK8 inhibitor, ABM-3249, has demonstrated significant anti-tumor activities in various in vivo models. In an Acute Myeloid Leukemia (AML) MV4-11 xenograft model, ABM-3249 achieved complete remission in all treated mice within 17 days, with no tumor recurrence observed within one month post-drug withdrawal. aacrjournals.org Furthermore, ABM-3249 exhibited efficacy as a single agent and synergistic effects when combined with anti-PD1 therapy in a murine colon cancer MC38 model, and also showed efficacy in a murine colon cancer B16F10 metastasis model. aacrjournals.org
However, the effects on cell proliferation can be context-dependent. Some studies reported that CDK8/19 kinase inhibition had a minor impact on the proliferation of certain colon cancer cells in vitro but effectively suppressed hepatic metastasis. nih.gov Similarly, in Ovarian Clear Cell Carcinomas (OCCC) cell lines (ES-2, TOV-21-G, RMG-1), CDK8/19 inhibition showed limited effects on in vitro cell proliferation, although the inhibitor SNX631-6 demonstrated significant in vivo antitumor and anti-metastatic activity. researchgate.net The variability in observed effects on cell proliferation might be attributed to differences in cell lines and specific genetic abnormalities. scispace.com
Table 1: Summary of this compound Effects on Cell Proliferation and Viability in Preclinical Models
| Disease Model/Cell Line | Effect on Cell Proliferation/Viability | Key Findings | Source |
| Various Tumor Cells | Reduced proliferation | Suppresses aberrant transcription programs driven by CDK8. | patsnap.com |
| Colorectal Cancer (CRC) Cell Lines | Decreased proliferation, reduced anchorage-independent growth | CDK8 knockdown/inhibition leads to reduced cell proliferation. | nih.govnih.govmdpi.com |
| AML MV4-11 Xenograft (murine) | Complete remission | ABM-3249 achieved complete remission in all mice. | aacrjournals.org |
| Murine Colon Cancer (MC38, B16F10) | Anti-tumor activity | ABM-3249 showed efficacy as single agent and synergized with anti-PD1. | aacrjournals.org |
| MDA-MB-468 (TNBC) Cell Line | Decreased cell viability | CDK8 inhibitor 4 reduced cell viability. | mdpi.com |
| Ovarian Clear Cell Carcinoma (OCCC) Cell Lines | Limited in vitro effect, significant in vivo anti-tumor/anti-metastatic | SNX631-6 showed in vivo efficacy despite limited in vitro proliferation impact. | researchgate.net |
Induction of Apoptosis and Cell Death Pathways
This compound, by inhibiting CDK8/CDK19, can induce apoptosis and activate cell death pathways in various cancer models. This is a critical mechanism contributing to its anti-tumor effects. patsnap.com
Studies have shown that inhibiting both ribosome function and CDK8 kinase activity can trigger cell death pathways. nih.govmolbiolcell.org CDK8/19 inhibitors promote ATR-dependent cell death and activate the DNA damage response (DDR) by modulating the mRNA expression levels of regulators involved in the G1/S phase transition. This leads to an accelerated transition from G1 to S phase, resulting in a decreased population of cells in G1 phase and an increase in S phase cells. nih.gov
Treatment with CDK8 inhibitor 4 induced increased apoptosis in various treated cell lines, including colon cancer cell lines and the MDA-MB-468 TNBC cell line. mdpi.com In MDA-MB-468 cells, the decrease in cell viability and increased apoptosis were specifically dependent on increased phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a phenomenon not observed in the tested colon cancer cell lines. This STAT3 phosphorylation was further linked to an increase in E2F1 protein. mdpi.com
Furthermore, CDK8 inhibition has been demonstrated to sensitize colorectal cancer cells to radiation therapy. This radiosensitization occurs through the mitochondria-dependent intrinsic apoptotic signaling pathway, which is mediated by the induction of APAF1 transcription. This induction is dependent on E2F1 but not p53. frontiersin.org CDK8's ability to phosphorylate E2F1 can attenuate E2F1's repressive effect on β-catenin expression and inhibit E2F1-induced apoptosis in CRC cells, highlighting a mechanism by which CDK8 inhibition can promote cell death. mdpi.comfrontiersin.org
Modulation of Gene Expression and Transcriptional Reprogramming
This compound, by inhibiting CDK8/CDK19, plays a significant role in modulating gene expression and transcriptional reprogramming. These kinases interfere with phosphorylation events that are crucial for maintaining transcriptional dynamics. patsnap.com CDK8 is involved in transcriptional regulation by directly affecting the activity of transcription factors or by triggering their ubiquitination and degradation through phosphorylation. frontiersin.org
CDK8/19 inhibition has been shown to suppress the elongation of transcription, particularly when transcription is activated by specific inducers such as Tumor Necrosis Factor-alpha (TNFα). pnas.org This selective action allows CDK8/19 inhibitors to reprogram cellular transcription profiles, favoring anti-tumor outcomes. patsnap.com Short-term CDK8/19 inhibition typically leads to the downregulation of signal-responsive genes, whereas prolonged inhibition or mutagenesis can result in the upregulation of a larger set of Mediator-dependent genes. oup.com
Oncogenic Signaling Pathways (e.g., Wnt/β-catenin, MYC, Estrogen Receptor)
This compound influences several key oncogenic signaling pathways by modulating gene expression.
Wnt/β-catenin Pathway: CDK8 is recognized as a crucial tumor promoter in colorectal cancers, largely due to its modulation of the Wnt/β-catenin signaling pathway. nih.govmdpi.com It enhances β-catenin/TCF-dependent transcription in colon cancer cells. researchgate.net CDK8-mediated phosphorylation can aberrantly activate the Wnt/β-catenin signaling cascade, a pathway frequently deregulated in colorectal, breast, and hematological malignancies. patsnap.com Knockdown of CDK8 in colon cancer cells has been shown to arrest them in the G0/G1 phase and prevent their proliferation. nih.gov CDK8 is associated with up-regulating β-catenin activity, thereby contributing to tumor development, invasion, and metastasis. mdpi.com Furthermore, CDK8 facilitates the upregulation of Matrix Metalloproteinase 9 (MMP9) expression through Wnt/β-catenin-mediated transcriptional activation. nih.gov Inhibition of CDK8 in CRC cells with high CDK8 expression (leading to β-catenin hyperactivation) results in the inhibition of cell proliferation. researchgate.net CDK8 inhibition can also induce TIMP3 (Tissue Inhibitor of Metalloproteinases-3) via SMAD-regulated upregulation of miR-181b, which is a primary mechanism underlying its impact on liver metastases in colon cancer. nih.gov
MYC Pathway: CDK8 inhibition may promote differentiation in tumors and embryonic stem cells by altering the expression of genes controlled by MYC. patsnap.com CDK8 enhances the transcription of oncogenic target genes, including MYC and Cyclin D1. mdpi.com
Estrogen Receptor (ER) Pathway: CDK8 influences the transcription of estrogen-inducible genes. patsnap.com In breast cancer, CDK8 enhances Estrogen Receptor (ER) activity by stimulating Ser2 phosphorylation of estrogen-induced RNA polymerase II C-terminal domain (RNA pol II CTD), thereby assisting the transcription of ER-inducible genes such as GREB1, CXCL12, and TFF1. nih.govfrontiersin.org Inhibition of CDK8 has been shown to suppress estrogen-dependent transcription and the growth of ER-positive breast cancer cells both in vitro and in vivo. nih.gov CDK8/19 inhibitors abrogated the mitogenic effect of estrogen on ER-positive cells and potentiated the growth-inhibitory effects of the ER antagonist fulvestrant (B1683766). nih.gov Moreover, treatment of estrogen-deprived ER-positive breast cancer cells with CDK8/19 inhibitors significantly impeded the development of estrogen independence. nih.gov In vivo treatment with the CDK8/19 inhibitor Senexin B suppressed tumor growth and augmented the effects of fulvestrant in ER-positive breast cancer xenografts. nih.gov
Super-Enhancer Associated Genes
CDK8, along with its paralog CDK19, plays a unique role in regulating super-enhancer (SE)-associated genes. Super-enhancers are large clusters of enhancers densely loaded with the Mediator complex, transcription factors, and chromatin regulators that drive high expression of genes critical for cell identity and disease. nih.govnih.gov
In AML cell lines, particularly MOLM-14, CDK8 is found to occupy super-enhancers, co-localizing with MED1 and BRD4. nih.govmdpi.com Interestingly, CDK8 and CDK19 have been identified as negative regulators that restrain the increased activation of key SE-associated genes in AML cells. nih.govnih.gov Consequently, inhibition of CDK8/19 (e.g., by cortistatin A) disproportionately induces the upregulation of SE-associated genes in sensitive AML cell lines. nih.govnih.gov These upregulated genes include important tumor suppressor and lineage-controlling transcription factors such as CEBPA, IRF8, IRF1, and ETV6. nih.govnih.gov This effect is in contrast to BRD4 or CDK7 inhibitors, which typically downregulate SE-associated genes, yet all these inhibitors demonstrate equivalent efficacy in AML. This suggests that leukemia cells are highly sensitive to perturbations in the dosage of SE-associated genes, whether increased or decreased. nih.govharvard.edu
Table 2: Modulation of Super-Enhancer Associated Genes by CDK8/19 Inhibition
| Cell Line/Disease Model | Inhibitor/Intervention | Effect on SE-Associated Genes | Specific Genes Affected (Examples) | Source |
| AML (MOLM-14) | CDK8/19 Inhibition (e.g., Cortistatin A) | Upregulation | CEBPA, IRF8, IRF1, ETV6 | nih.govnih.gov |
| AML | BRD4 or CDK7 Inhibitors | Downregulation | (Not specified for these inhibitors in provided text) | nih.govharvard.edu |
Ribosomal Protein and Translation Initiation Factor Genes
The CDK8 kinase module (CKM), which includes CDK8, positively regulates a subset of ribosomal protein (RP) and translation initiation factor (TIF)-encoding genes. This regulation has been observed under physiological conditions in diverse organisms, including Saccharomyces cerevisiae, mouse embryonic fibroblasts (MEFs), and human HCT116 cells. nih.govmolbiolcell.orgnih.govrowan.edu
In yeast, this positive regulation is mediated by CDK8 phosphorylation of one or more transcription factors that control RP and TIF expression. nih.govmolbiolcell.orgnih.gov The CKM plays a role in maintaining the constitutive expression of components of the translational machinery, including ribosomes, in yeast, mouse, and human cells under normal physiological conditions. nih.govmolbiolcell.org Furthermore, in mammalian cells, the activity of CDK8 and its paralogue, CDK19, promotes cell survival following ribosome inhibition. nih.govmolbiolcell.orgnih.gov Conversely, during conditions of nutrition stress, the CKM disassembles, which permits the repression of RP and TIF genes, indicating a dynamic regulatory role in response to cellular cues. nih.govmolbiolcell.orgnih.gov
Table 3: Regulation of Ribosomal Protein and Translation Initiation Factor Genes by CDK8 Kinase Module
| Organism/Cell Type | Condition | Effect of CKM on RP/TIF Genes | Mechanism/Outcome | Source |
| Saccharomyces cerevisiae, MEFs, HCT116 cells | Physiological conditions | Positive regulation | Maintains constitutive expression of translational machinery components. | nih.govmolbiolcell.orgnih.govrowan.edu |
| Yeast | Physiological conditions | Mediated by phosphorylation | CDK8 phosphorylates transcription factors controlling RP/TIF expression. | nih.govmolbiolcell.orgnih.gov |
| Mammalian cells | Ribosome inhibition | Promotes cell survival | CDK8/CDK19 activity supports survival. | nih.govmolbiolcell.orgnih.gov |
| All mentioned | Nutrition stress | Repression | CKM disassembles, allowing repression of RP/TIF genes. | nih.govmolbiolcell.orgnih.gov |
Immune-Related Gene Expression (e.g., anti-inflammatory cytokines)
This compound, as a CDK8 inhibitor, also modulates immune-related gene expression. Preclinical studies suggest that CDK8 inhibitors can upregulate anti-inflammatory cytokines, such as Interleukin-10 (IL-10), and promote the differentiation of regulatory T cells (Tregs). This indicates a potential therapeutic application in inflammatory and autoimmune conditions. patsnap.com Furthermore, CDK8/19 inhibition has been linked to enhanced natural killer (NK) cell function and altered cytokine profiles that are more conducive to an antitumor immune response. patsnap.com
CDK8 and CDK19, along with NF-κB and C/EBPβ, have been observed to colocalize at the promoter regions of inflammation-related genes, including IL8, IL10, PTX3, and CCL2, thereby facilitating their transcription. frontiersin.orgfrontiersin.org CDK8/19 kinases potentiate NFκB activity, including the expression of tumor-promoting proinflammatory cytokines like IL8, CXCL1, and CXCL2, by enabling the completion of NFκB-initiated transcription. pnas.org While CDK8/19 inhibition suppresses the induction of gene expression by NFκB or other transcription factors, it generally does not affect basal gene expression. pnas.org The inhibition of CDK8/19 kinase activity suppresses the RNA polymerase II C-terminal domain phosphorylation required for transcriptional elongation in a gene-specific manner. pnas.org
In the context of Down syndrome, Mediator kinase inhibition generally antagonized IFNγ signaling by downregulating pro-inflammatory cytokines (e.g., CXCL9, C5, IL33, IL1α) while simultaneously upregulating anti-inflammatory cytokines (e.g., IL10, LIF, IL19). biorxiv.org CDK8 also acts upstream of STAT1 in NK cells, modulating NK-cell cytotoxicity. mdpi.com CDK8 has been shown to phosphorylate STAT1, STAT3, and STAT5 in response to IFN-γ stimulation, with CDK8/19 inhibitors (e.g., Cpd32 and Cortistatin A) leading to decreased levels of phosphorylated STAT1 under IFN-γ stimulation. frontiersin.org
Table 4: Effects of this compound on Immune-Related Gene Expression
| Target/Pathway | Effect of this compound/CDK8/19 Inhibition | Specific Genes/Cells Affected (Examples) | Source |
| Anti-inflammatory cytokines | Upregulation | IL-10, LIF, IL-19 | patsnap.combiorxiv.org |
| Regulatory T cells (Tregs) | Promotes differentiation | patsnap.com | |
| Natural Killer (NK) cell function | Enhanced function, altered cytokine profiles | Modulates NK-cell cytotoxicity via STAT1. | patsnap.commdpi.com |
| NFκB activity | Potentiation (CDK8/19) / Suppression (Inhibition) | IL8, CXCL1, CXCL2 (pro-inflammatory cytokines) | pnas.org |
| IFNγ signaling | Antagonism | Downregulates pro-inflammatory (CXCL9, C5, IL33, IL1α), upregulates anti-inflammatory (IL10, LIF, IL19). | biorxiv.org |
| STAT1, STAT3, STAT5 phosphorylation | Decreased (STAT1 with inhibitors) | frontiersin.org |
Preclinical Efficacy Studies of Cdk8 in I in Disease Models
In Vitro Studies in Cell Lines
The in vitro efficacy of inhibiting Cyclin-Dependent Kinase 8 (CDK8) has been investigated across a spectrum of cancer cell lines, revealing varied responses and underlying mechanisms of action.
Colorectal Cancer: In colorectal cancer (CRC) cell lines, the response to CDK8 inhibition has been complex. While suppression of CDK8 expression has been shown to inhibit proliferation in CRC cells with high levels of CDK8 and hyperactive β-catenin, some selective small molecule inhibitors of CDK8 demonstrated limited antiproliferative activity on their own in certain CRC cell lines like HCT-116. researchgate.netnih.gov For instance, the CDK8/19 inhibitor Senexin B did not significantly inhibit the short-term growth of HCT116 and HT29 cells but did moderately reduce long-term colony size. nih.gov In contrast, the SW480 cell line showed a decrease in both colony number and size with Senexin B treatment. nih.gov This suggests that the antiproliferative effects of CDK8 kinase inhibition can be cell-line dependent. The kinase activity of CDK8 has been found to be necessary for β-catenin-driven transformation and the expression of its transcriptional targets. nih.gov However, studies with the CDK8 inhibitor Q12 showed that while it reduced β-catenin levels in both HCT-116 and COLO 205 cells, only HCT-116 was sensitive to the inhibitor, questioning active β-catenin as a definitive marker for sensitivity. doi.org
Breast Cancer: In breast cancer, CDK8 inhibition has shown promise, particularly in estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cell lines. In ER+ breast cancer cells, CDK8 inhibitors like Senexin A and Senexin B were found to suppress the transcriptional and mitogenic effects of estrogen. nih.gov These inhibitors also hindered the development of estrogen independence in ER+ cell lines, a model for resistance to aromatase inhibitors. nih.gov In the TNBC cell line MDA-MB-468, a CDK8 inhibitor decreased cell viability and induced apoptosis. nih.govpacific.edu This effect was linked to an increase in E2F1 protein and subsequent phosphorylation of STAT3. nih.govpacific.edu
Acute Myeloid Leukemia (AML): CDK8 has been identified as a key oncogenic driver in Acute Myeloid Leukemia (AML). bioworld.com Several preclinical studies have demonstrated the potent anti-leukemic activity of CDK8 inhibitors in AML cell lines. bioworld.comnih.govnih.govthe-hospitalist.org For example, a novel inhibitor showed IC50 values in the nanomolar range in MOLM-13 and MV4-11 cells. bioworld.com Another inhibitor, MK256, inhibited the proliferation of AML cell lines and induced differentiation in CD34+/CD38- leukemia stem cells. nih.govnih.govresearchgate.net A common mechanism observed is the downregulation of the STAT signaling pathway, specifically the phosphorylation of STAT1 and STAT5. bioworld.comnih.govnih.govresearchgate.netresearchgate.netashpublications.org The CDK8 inhibitor SEL120 has also shown efficacy in AML cell lines, particularly those with high levels of STAT phosphorylation, such as MV4-11, SKNO-1, and KG-1. the-hospitalist.org
Myelodysplastic Syndromes (MDS): In the context of Myelodysplastic Syndromes (MDS), the CDK8/19 inhibitor RVU120 has been shown to induce erythroid differentiation in primary malignant stem cells from MDS patients. ashpublications.org This suggests a potential therapeutic strategy for addressing the anemia associated with MDS.
Prostate Cancer: Amplification and overexpression of CDK8 have been noted in prostate cancer. nih.gov Selective CDK8/19 inhibitors have demonstrated anti-proliferative activity in prostate cancer cells both in vitro and in vivo. nih.gov Treatment with these inhibitors led to a reduction in the G1 phase cell population and an increase in the S phase population, indicating an impact on the G1/S transition. nih.gov Furthermore, combining CDK8/19 inhibitors with anti-hormonal agents dramatically reduced the viability of prostate cancer cells in long-term treatment models, suggesting a strategy to overcome resistance to anti-androgen therapy. sciencedaily.com
Melanoma: In melanoma, CDK8 has been implicated in tumor progression. nih.gov Treatment of a syngeneic melanoma model (B16-F10-luc2) with the CDK8/19 inhibitor BI-1347 resulted in significant tumor growth inhibition. nih.gov
Table 1: In Vitro Responses of Cancer Cell Lines to CDK8/19 Inhibition
| Cancer Type | Cell Line(s) | Key Findings |
|---|---|---|
| Colorectal Cancer | HCT-116, HT29, SW480, COLO 205 | Varied antiproliferative effects; inhibition of β-catenin activity; questions active β-catenin as a sensitivity marker. researchgate.netnih.govnih.govdoi.org |
| Breast Cancer | ER+ cell lines, MDA-MB-468 (TNBC) | Suppression of estrogen-induced effects in ER+ cells; induction of apoptosis in TNBC cells via E2F1/pSTAT3. nih.govnih.govpacific.edu |
| Acute Myeloid Leukemia | MOLM-13, MV4-11, KG-1, SKNO-1 | Potent antiproliferative activity; induction of differentiation; downregulation of STAT1/STAT5 phosphorylation. bioworld.comnih.govnih.govthe-hospitalist.orgresearchgate.netresearchgate.netashpublications.org |
| Myelodysplastic Syndromes | Primary patient cells | Induction of erythroid differentiation. ashpublications.org |
| Prostate Cancer | VCaP, SW480 | Anti-proliferative activity; modulation of G1/S cell cycle transition; overcomes anti-androgen resistance. nih.govsciencedaily.com |
| Melanoma | B16-F10-luc2 | Tumor growth inhibition. nih.gov |
Research into CDK8 inhibitors has begun to identify potential biomarkers that may predict sensitivity to these agents.
In AML, cells that are sensitive to the CDK8/19 inhibitor SEL120 show an enrichment for leukemia stem cell (LSC) signatures and have higher levels of STAT5. researchgate.netashpublications.org This suggests that high STAT5 levels could be a potential biomarker for sensitivity to CDK8 inhibition in this malignancy.
In colon and breast cancer, the situation appears more complex. While initial studies in colorectal cancer suggested that cells with high CDK8 expression and β-catenin activity were dependent on CDK8, subsequent research with small molecule inhibitors has indicated that active β-catenin is not necessarily a reliable marker for sensitivity. nih.govdoi.org Interestingly, a study involving the CDK8 inhibitor Q12 noted that both the sensitive HCT-116 (colon) and MDA-MB-468 (breast) cell lines harbor mutations related to the RB1 pathway (CDKN2A and RB1, respectively), hinting that disparate E2F1 transcriptional activity might be a key determinant of sensitivity. doi.org
Furthermore, in breast cancer, higher CDK8 expression has been associated with shorter relapse-free survival across all molecular subtypes, particularly in patients who received systemic adjuvant therapy, suggesting CDK8 expression itself could have prognostic and predictive value. nih.govresearchgate.net
In Vivo Studies in Animal Models
The anti-tumor efficacy of CDK8 inhibitors has been validated in several in vivo xenograft models.
In AML, the inhibitor MK256 demonstrated significant efficacy in a MOLM-14 xenograft model. nih.govnih.govresearchgate.net Treatment with MK256 led to a dose-dependent inhibition of the STAT pathway in vivo, mirroring the in vitro findings. nih.govnih.govresearchgate.net Similarly, the CDK8/19 inhibitor SEL120, when administered in orthotopic AML patient-derived xenograft (PDX) models, reduced the tumor burden to undetectable levels, decreased splenomegaly, and resulted in partial bone marrow recovery. researchgate.netashpublications.org
In prostate cancer, CDK8/19 inhibitors have been shown to suppress the androgen-independent growth of both cell line-based and patient-derived CRPC xenografts. biorxiv.org Prolonged treatment with these inhibitors, especially in combination with castration, not only suppressed tumor growth but also induced tumor regression and, in some cases, cures. biorxiv.orgresearchgate.net
Genetically engineered mouse models (GEMMs) have been crucial in elucidating the in vivo functions of CDK8 and its paralog, CDK19.
Studies using mouse models have shown that CDK8 is largely redundant with CDK19 in controlling normal intestinal homeostasis and gene expression. nih.gov While the individual knockout of Cdk8 in the adult mouse intestine does not lead to striking phenotypes, the combined deletion of both Cdk8 and Cdk19 has more significant effects. nih.govjci.orgnih.gov
To overcome the limitations of single-gene knockouts due to functional redundancy, conditional double knockout models have been developed.
A systemic, inducible double knockout (iDKO) of Cdk8 on a constitutive Cdk19 knockout background revealed that male mice were completely infertile with an atrophic reproductive system. elifesciences.orgnih.govbiorxiv.org Spermatogenesis in these iDKO males was blocked, and they exhibited reduced testosterone (B1683101) levels. elifesciences.orgnih.govbiorxiv.org This phenotype was not observed in the single knockout mice, highlighting the compensatory roles of CDK8 and CDK19 in this biological process. elifesciences.orgnih.govbiorxiv.org
In the intestinal epithelium, a conditional compound deletion of Cdk8 and Cdk19 was generated by crossing mice with a floxed Cdk8 allele and a Cdk19 knockout allele with mice expressing Cre recombinase under the control of the Villin promoter (VillinCreERT2). jci.orgnih.gov While these mice showed no gross morphological changes in the intestine under basal conditions, further investigation revealed that CDK8 and CDK19 function redundantly to regulate intestinal lineage specification. jci.orgnih.gov
Table 2: Summary of In Vivo Models for Studying CDK8/19
| Model Type | Cancer/System Studied | Key Findings |
|---|---|---|
| Xenograft Models | ||
| AML Xenograft (MOLM-14) | Acute Myeloid Leukemia | MK256 showed significant efficacy and dose-dependent inhibition of the STAT pathway. nih.govnih.govresearchgate.net |
| AML PDX | Acute Myeloid Leukemia | SEL120 reduced tumor burden to undetectable levels and decreased splenomegaly. researchgate.netashpublications.org |
| CRPC Xenografts | Prostate Cancer | CDK8/19 inhibitors suppressed androgen-independent growth and induced tumor regression. biorxiv.orgresearchgate.net |
| GEMMs | ||
| Cdk8 Conditional Knockout | Intestinal Epithelium | No striking phenotype, suggesting redundancy with CDK19. nih.gov |
| Cdk8/Cdk19 iDKO | Systemic | Male infertility, atrophic reproductive system, blocked spermatogenesis. elifesciences.orgnih.govbiorxiv.org |
| Cdk8/Cdk19 Conditional KO | Intestinal Epithelium | Redundant function in regulating intestinal lineage specification. jci.orgnih.gov |
Genetically Engineered Mouse Models (GEMMs)
Evaluation of Tumor-Suppressive Effects
Preclinical research indicates that the inhibition of Cyclin-dependent kinase 8 (CDK8) exerts site-specific tumor-suppressive effects, particularly against metastatic colon cancer. nih.govresearchgate.net Studies in mouse models of colon cancer have shown that while the knockdown or chemical inhibition of CDK8 has minimal impact on the growth of primary tumors implanted subcutaneously, in the spleen, or orthotopically in the cecum, it significantly suppresses the metastatic growth of these cancer cells in the liver. nih.govnih.gov This inhibitory effect was observed even when treatment was initiated after liver metastases were already established, suggesting a therapeutic potential in advanced disease settings. nih.gov
The mechanism behind this liver-specific suppression involves the regulation of the tumor microenvironment. nih.gov CDK8 inhibition was found to upregulate the expression of the matrix metalloproteinase (MMP) inhibitor TIMP3. nih.gov Concurrently, CDK8 inhibition down-regulated the expression of MMPs, such as MMP9 in human colon cancer cells, which are crucial for tumor invasion and metastasis. nih.gov This dual action effectively curtails the ability of cancer cells to thrive specifically within the liver microenvironment. nih.govnih.gov In vitro studies using colon cancer cell lines further support that CDK8 inhibition does not significantly block cell proliferation but rather impacts long-term growth and colony formation in some cell lines. nih.gov
Table 1: Effect of CDK8 Inhibition on Tumor Growth in Different Anatomical Locations
| Tumor Location | Model System | Effect of CDK8 Knockdown/Inhibition | Reference |
|---|---|---|---|
| Liver (Metastasis) | Splenic injection of murine (CT26) and human (HCT116) colon cancer cells | Strong suppression of tumor growth | nih.govnih.gov |
| Subcutaneous | Subcutaneous injection of murine (CT26) colon cancer cells | Weak or no significant effect on tumor growth | nih.gov |
| Cecum (Orthotopic) | Orthotopic implantation of murine (CT26) colon cancer cells | No significant effect on tumor growth | nih.gov |
| Spleen | Intrasplenic injection of murine (CT26) colon cancer cells | No significant effect on primary tumor growth | nih.govnih.gov |
Combination Studies with Other Therapeutic Agents (e.g., Venetoclax, Fulvestrant)
The therapeutic potential of inhibiting CDK8 is being explored in combination with other targeted agents to enhance anti-cancer efficacy and overcome resistance.
Combination with Fulvestrant (B1683766): In preclinical models of estrogen receptor-positive (ER-positive) breast cancer, CDK8/19 inhibitors have demonstrated a synergistic effect when combined with the selective estrogen receptor degrader (SERD), Fulvestrant. nih.govresearchgate.net Studies in multiple ER-positive breast cancer cell lines (MCF7, BT474, and T47D) showed that combining CDK8/19 inhibitors (Senexin A or Senexin B) with Fulvestrant resulted in significantly greater growth inhibition than either agent alone. nih.gov This potentiation was also observed in vivo, where the combination of Senexin B and Fulvestrant led to a more substantial suppression of tumor growth in a mouse xenograft model of MCF7 breast cancer. nih.gov The underlying mechanism involves the suppression of ER-regulated gene expression, which is further enhanced by the dual targeting of ER and CDK8/19. nih.gov
Table 3: Synergistic Growth Inhibition with CDK8/19 Inhibitors and Fulvestrant in ER+ Breast Cancer Cells
| Cell Line | CDK8/19 Inhibitor | Observed Effect with Fulvestrant | Reference |
|---|---|---|---|
| MCF7 | Senexin A, Senexin B | Synergy | nih.gov |
| BT474 | Senexin A, Senexin B | Synergy | nih.gov |
| T47D | Senexin A, Senexin B | Synergy | nih.gov |
Combination with Venetoclax: Preclinical studies have highlighted a strong synergistic interaction between inhibitors of certain cyclin-dependent kinases and the BCL-2 inhibitor Venetoclax in hematologic malignancies. the-hospitalist.org Upregulation of the anti-apoptotic protein Mcl-1 is a known mechanism of resistance to Venetoclax. the-hospitalist.org The expression of Mcl-1 is dependent on active transcription, which relies on CDK activity. Inhibition of transcriptional CDKs, such as CDK9, leads to the depletion of Mcl-1, thereby sensitizing cancer cells to Venetoclax-induced apoptosis. nih.gov
While direct studies with a specific CDK8 inhibitor are limited, research using inhibitors targeting related transcriptional kinases demonstrates the principle. For instance, the CDK2/9 inhibitor CYC065 worked synergistically with Venetoclax to induce apoptosis in chronic lymphocytic leukemia (CLL) cells. the-hospitalist.org Similarly, the CDK9 inhibitor Dinaciclib showed high synergy with Venetoclax in hypodiploid acute lymphoblastic leukemia (ALL) cell lines and patient-derived xenografts. haematologica.org A separate novel CDK9 inhibitor, A-1592668, also demonstrated superior efficacy in combination with Venetoclax in mouse models of lymphoma and acute myeloid leukemia (AML). nih.gov These findings suggest that targeting transcriptional CDKs to downregulate Mcl-1 is a promising strategy to enhance the efficacy of Venetoclax.
Emerging Research and Future Directions for Cdk8 in I
Deeper Elucidation of CDK8/CDK19 Functional Divergence
Cyclin-dependent kinase 8 (CDK8) and its paralog CDK19 are key transcriptional regulators that are components of the Mediator complex. maxperutzlabs.ac.ataacrjournals.org While highly similar in sequence, particularly within their kinase domains, emerging research indicates that they are not functionally redundant. maxperutzlabs.ac.atjci.org CDK8 and CDK19 are incorporated into the Mediator kinase module in a mutually exclusive manner, suggesting they may regulate different transcriptional programs. nih.gov
Studies have revealed that CDK8 and CDK19 can have distinct, and sometimes opposing, roles in gene regulation. For instance, in the interferon-induced anti-viral response, CDK8 acts as a kinase, while CDK19 appears to have a non-enzymatic, scaffolding function. maxperutzlabs.ac.at This discovery highlights a significant mechanistic distinction between the two. maxperutzlabs.ac.at Furthermore, while CDK8 and CDK19 show functional redundancy in some contexts, such as regulating intestinal lineage specification, they also activate distinct gene sets within the same transcriptional network in other stimulus-specific pathways. jci.org For example, in metabolic processes, CDK8 and its paralog CDK19 have been shown to have functionally distinct roles in regulating gene expression programs. nih.gov The divergence also extends to their C-terminal tails, which may allow them to interact with different partners. nih.gov In breast and ovarian cancer, high expression of both CDK8 and CDK19 is correlated with poor survival rates in patients treated with DNA-damaging agents. nih.gov However, in certain cancer cell lines, CDK8-dependent gene expression of glycolytic genes was found to be independent of CDK19. nih.gov The development of selective inhibitors for CDK8 and CDK19 will be crucial to further dissect their individual functions and improve the effectiveness of therapeutic strategies targeting these kinases. maxperutzlabs.ac.at
Detailed Understanding of Context-Specific Roles of CDK8
The function of CDK8 as a transcriptional regulator is highly context-specific, acting as either an activator or a repressor of gene expression depending on the cellular environment and the specific genes involved. uberresearch.comgrantome.com This dual functionality is a critical area of ongoing research. For example, CDK8 can inhibit transcription dependent on the sterol regulatory element-binding protein (SREBP) while activating gene expression mediated by the ecdysone (B1671078) receptor (EcR). uberresearch.com This demonstrates that CDK8 plays fundamentally different roles in modulating the activities of different transcription factors. uberresearch.com
The oncogenic activity of CDK8 has been demonstrated in several types of cancer, yet its role can be multifaceted. kl.ac.atnih.gov In some contexts, CDK8 acts as a positive regulator of genes within the serum response network, including several oncogenic transcription factors. researchgate.net It can also promote the expression of genes involved in angiogenesis and metabolic adaptation under hypoxic conditions by coordinating the recruitment of the super elongation complex (SEC). nih.gov Conversely, in other situations, CDK8 can act as a transcriptional repressor. nih.gov This apparent discrepancy underscores the diverse and context-dependent functions of CDK8 in transcriptional regulation. nih.gov The ability of CDK8 to impinge on different pathways in a context-specific manner is a recurring theme in its biology. nih.gov Understanding these specific roles is essential for the development of targeted therapies. uberresearch.com
Unraveling Complex Regulatory Networks Involving CDK8
Recent research has uncovered a novel role for the CDK8 kinase module (CKM) in coordinating transcriptional and translational processes, which is critical for cellular adaptation to stress. nih.govmolbiolcell.orgnih.gov The CKM positively regulates a subset of genes that encode ribosomal proteins (RP) and translation initiation factors (TIFs) under normal physiological conditions. nih.govmolbiolcell.orgnih.gov This function appears to be conserved across species, from yeast to mammalian cells. nih.govmolbiolcell.orgnih.gov
In yeast, this regulation is mediated by the phosphorylation of transcription factors that control the expression of RP and TIF genes. nih.govmolbiolcell.orgnih.gov However, under conditions of nutritional stress, the CKM disassembles, which allows for the repression of these same genes. nih.govmolbiolcell.orgnih.gov In mammalian cells, the activity of CDK8 and CDK19 promotes cell survival following ribosome inhibition. nih.govmolbiolcell.org This suggests that the CKM plays a vital role in promoting cell survival during stress that affects the translational machinery, such as that induced by ribosome-targeting antibiotics. nih.govmolbiolcell.org These findings provide mechanistic insights into how CDK8 is involved in regulating the expression of genes associated with translation, highlighting a critical link between the transcriptional and translational machinery. nih.gov
A significant area of emerging research is the role of CDK8 in modulating the immune system's ability to recognize and eliminate cancer cells, particularly through its influence on natural killer (NK) cells. nih.gov Studies have shown that tumor-intrinsic CDK8 can shield tumor cells from NK-cell-mediated killing in a manner that is independent of its kinase activity. nih.gov Knockdown of CDK8 in triple-negative breast cancer (TNBC) cells, for example, impairs tumor regrowth and metastasis, suggesting that targeting CDK8 can dampen the invasive behavior of cancer cells and prevent their evasion of NK cells. nih.gov
Furthermore, CDK8 has a suppressive effect on NK cell activity itself. kl.ac.at Deletion of CDK8 in NK cells leads to increased expression of the lytic molecule perforin (B1180081), which enhances their cytotoxicity against tumor cells in vitro. kl.ac.ataacrjournals.org This translates to improved NK cell-mediated tumor surveillance in vivo. kl.ac.ataacrjournals.org Small molecule inhibitors of CDK8/19 have been shown to suppress the phosphorylation of STAT1, leading to an increased production of perforin and granzyme B, which boosts the anti-tumor activity of NK cells. nih.govresearchgate.net This suggests that therapies targeting CDK8 could not only inhibit tumor cell viability but also enhance the patient's own immune response against the cancer. aacrjournals.org Combining CDK8/19 inhibitors with other immunotherapies, such as anti-PD-1 antibodies or SMAC mimetics, has shown synergistic anti-tumor effects. nih.govresearchgate.net
Structural Biology and Computational Modeling Advancements
The development of CDK8 inhibitors has been significantly aided by advancements in structural biology and computational modeling. nih.govacs.org CDK8, as part of the Mediator complex, associates with Cyclin C (CycC), MED12, and MED13 to form the CDK8 module. biorxiv.orgmdpi.com Understanding the dynamic behavior and energy profiles of the CDK8/CycC system is crucial for designing effective inhibitors. biorxiv.org
Molecular dynamics simulations have revealed that CycC plays a vital role in stabilizing the CDK8 structure, which is important for its function and for ligand binding. biorxiv.orgmdpi.com These computational studies have also identified key interactions that are important for the binding of different types of inhibitors. biorxiv.org For instance, type I inhibitors can reduce the motion of the C-terminal tail of CDK8, while type II inhibitors stabilize the αC helix. biorxiv.org The conformation of the activation loop of CDK8, which can be in a "DMG-in" or "DMG-out" state, also influences inhibitor binding and provides access to a hydrophobic back pocket that can be exploited for drug design. nih.govacs.org These structural insights are critical for developing inhibitors that can effectively target CDK8 within its native multi-protein complex. royalsocietypublishing.org
Refinement of Inhibitor Design for Enhanced Selectivity and Efficacy
The development of potent and selective kinase inhibitors remains a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome. nih.gov Early CDK inhibitors often had broad activity against multiple CDK family members, leading to off-target effects and toxicities. patsnap.com Consequently, a primary focus of current research is the rational design of inhibitors with high selectivity for CDK8 and its close paralog, CDK19, over other kinases.
Strategies to achieve this include:
Structure-Based Drug Design: Researchers are utilizing X-ray crystallography to understand the unique structural features of the CDK8 active site. nih.govpatsnap.com For instance, the discovery that the CDK8 C-terminus inserts into the ligand-binding site has informed the design of highly selective Type 1 inhibitors like CCT251545. nih.gov This approach allows for the creation of compounds that exploit subtle differences between CDK8 and other kinases, thereby enhancing selectivity. patsnap.com
Targeting Unique Binding Pockets: Unlike many other kinases, CDK8 provides access to a deep hydrophobic regulatory spine, which can be targeted by Type II inhibitors. patsnap.comchemrxiv.org This binding mode can stabilize an inactive conformation of the kinase, offering another avenue for achieving high specificity. patsnap.compatsnap.com
Hybridization Approaches: Medicinal chemists are creating hybrid structures of known CDK8/19 inhibitors to develop new compounds with improved potency and narrower selectivity profiles. This strategy aims to combine the beneficial features of different chemical scaffolds while designing out properties that lead to off-target activity or poor metabolic stability. nih.gov
Recent studies have shown that for inhibitors to be effective in human cells, they should be designed to target the triple complex of CDK8, Cyclin C, and MED12, as CDK8's properties are significantly different when it is part of this complex compared to when it is isolated. drugtargetreview.com
| Inhibitor Example | Design Strategy | Key Finding | Reference |
|---|---|---|---|
| CCT251545 | Structure-Based Design (Type 1) | Exploits unusual protein binding conformation for high selectivity. | nih.gov |
| K03861 | Type II Inhibition | Stabilizes the inactive DFG-out conformation, showing pronounced selectivity for CDK8/19 in cells. | chemrxiv.orgresearchgate.net |
| JH-XVI-178 | Hybridization Approach | Developed from CCT251921 and MSC2530818 to create a highly potent and selective inhibitor. | nih.gov |
Development of Novel Preclinical Models for Therapeutic Evaluation
To accurately assess the therapeutic potential of CDK8 inhibitors, robust preclinical models that recapitulate human disease are essential. nih.gov In oncology, this has involved the use of xenograft models where human cancer cell lines are implanted into immunocompromised mice. For example, the SW620 human colorectal carcinoma xenograft model has been used to demonstrate the in vivo efficacy of CDK8 inhibitors, showing tumor growth inhibition after oral administration. patsnap.com
Beyond traditional cell line-derived xenografts, the field is moving towards more sophisticated models:
Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is directly implanted into a mouse, better retain the heterogeneity and molecular characteristics of the original tumor. They are increasingly used to test the efficacy of targeted therapies like CDK8 inhibitors in a more clinically relevant setting.
Animal Models of Non-Oncological Diseases: To explore the repurposing potential of CDK8 inhibitors for inflammatory and autoimmune conditions, specific animal models are crucial. The experimental autoimmune encephalomyelitis (EAE) model, a mouse model for multiple sclerosis, has been used to show that CDK8/19 inhibition can ameliorate autoimmune symptoms. nih.govfrontiersin.org Similarly, animal models of inflammatory bowel disease (IBD) have confirmed the anti-inflammatory activity of certain CDK8 inhibitors. nih.gov
The use of these models is critical for understanding the in vivo effects of CDK8 inhibition, not just on the target cells but also on the surrounding microenvironment, including immune cells. pnas.org
Repurposing Potential of CDK8-IN-I for Non-Oncological Conditions (e.g., Inflammatory, Autoimmune Diseases)
A growing body of preclinical evidence suggests that CDK8 inhibitors have significant immunomodulatory effects, opening up their therapeutic potential beyond cancer. patsnap.compatsnap.com The primary mechanism involves the regulation of key immune pathways and cell types.
Inflammatory Diseases: CDK8 inhibition has been shown to upregulate the production of Interleukin-10 (IL-10), a potent anti-inflammatory cytokine. patsnap.comnih.govgoogle.com This effect is considered a promising strategy for suppressing pathogenic inflammation in conditions like inflammatory bowel disease (IBD). nih.govgoogle.com Studies have demonstrated that novel CDK8 inhibitors can enhance IL-10 levels both in vitro and in vivo, leading to effective anti-inflammatory activity in animal models of IBD. nih.gov
Autoimmune Diseases: CDK8 and CDK19 play a role in regulating the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and suppressing aberrant immune responses. patsnap.comfrontiersin.org Inhibition of CDK8/19 with small molecules like CCT251921 has been shown to promote the differentiation of Tregs and increase the expression of key Treg signature genes. nih.gov This mechanism is therapeutically relevant for autoimmune diseases characterized by compromised Treg function. frontiersin.org In the EAE mouse model, treatment with a CDK8/19 inhibitor increased the Treg population and significantly mitigated autoimmune symptoms. nih.govfrontiersin.org This suggests potential applications for CDK8 inhibitors in treating conditions such as rheumatoid arthritis, multiple sclerosis, and systemic lupus erythematosus. patsnap.comgoogle.com
| Condition | Mechanism of Action | Key Preclinical Finding | Reference |
|---|---|---|---|
| Inflammatory Bowel Disease (IBD) | Upregulation of anti-inflammatory cytokine IL-10. | Inhibitor compound 85 showed effective anti-inflammatory activity in an animal model of IBD. | nih.gov |
| Autoimmune Diseases (e.g., Multiple Sclerosis) | Promotion of regulatory T cell (Treg) differentiation. | CCT251921 increased Treg population and ameliorated symptoms in an EAE mouse model. | nih.govfrontiersin.org |
Overcoming Potential Challenges in CDK8 Inhibition
Despite the therapeutic promise, the clinical development of CDK8 inhibitors faces several challenges that must be addressed.
Achieving Selectivity and Managing Toxicity: As with any kinase inhibitor, achieving a balance between effective target inhibition and an acceptable safety profile is paramount. patsnap.com While newer compounds show high selectivity, early-generation inhibitors had off-target effects. patsnap.com Concerns have been raised that blocking a fundamental transcriptional regulator like CDK8 could have unwanted consequences on normal cellular functions, particularly in stem cells that replenish tissues. icr.ac.uk Therefore, developing inhibitors with an even narrower selectivity profile is a key goal to overcome potential toxicities. nih.gov
Context-Dependent Role of CDK8: CDK8 can function as both an oncogene and, in some contexts, a tumor suppressor. patsnap.comresearchgate.net This duality means that inhibiting its activity could have different, or even opposing, effects depending on the tumor type and its genetic background. patsnap.com This necessitates careful patient selection and the development of predictive biomarkers to identify which patients are most likely to benefit from therapy. patsnap.com
Biomarker Development: To address the challenge of CDK8's context-dependent function, robust pharmacodynamic and predictive biomarkers are needed. Reduced phosphorylation of STAT1 at the Ser727 residue is an established biomarker of CDK8 target engagement in cells. patsnap.com Identifying genomic or proteomic markers that predict a patient's response to CDK8 inhibition will be crucial for the successful clinical translation of these agents. patsnap.com
Understanding Kinase-Independent Functions: Some research suggests that CDK8 may have functions that are independent of its kinase activity. nih.gov In such cases, inhibitors that only block the kinase domain may not be fully effective. This has led to the exploration of alternative strategies, such as targeted protein degradation, to eliminate the entire CDK8 protein. nih.gov
Future research will focus on designing highly specific inhibitors, developing robust preclinical models and patient stratification strategies, and further exploring the therapeutic potential of these compounds in both oncology and inflammatory diseases. dana-farber.org
Conclusion
Summary of Key Preclinical Findings on CDK8-IN-1 Efficacy and Mechanisms
CDK8-IN-1 is a potent and selective inhibitor of CDK8 with a half-maximal inhibitory concentration (IC50) of 3 nM. While detailed efficacy studies specifically on CDK8-IN-1 are not extensively published, the broader preclinical research on highly selective CDK8 inhibitors has illuminated several key mechanisms and anti-cancer effects relevant to this class of compounds.
Transcriptional Reprogramming: The primary mechanism of action for CDK8 inhibitors is the modulation of gene expression. CDK8 is a component of the Mediator complex, which regulates the activity of RNA polymerase II. nih.gov By inhibiting the kinase function of CDK8, compounds like CDK8-IN-1 can induce significant changes in the transcriptional landscape of cancer cells. Preclinical studies with other selective CDK8 inhibitors have shown that this leads to the downregulation of oncogenic signaling pathways and the upregulation of tumor-suppressing genes. ashpublications.org
Efficacy in Hematological Malignancies: In preclinical models of Acute Myeloid Leukemia (AML), selective CDK8 inhibition has demonstrated significant efficacy. ashpublications.org The mechanism involves derepressing genes associated with differentiation, thereby forcing leukemic stem cells to mature and undergo apoptosis. ashpublications.org For instance, the CDK8/19 inhibitor SEL120 (also known as RVU120) has been shown to reduce STAT5 phosphorylation and repress MYC-dependent gene signatures in AML cells, leading to reduced tumor burden in patient-derived xenograft models. ashpublications.org
Impact on Solid Tumors: In solid tumors, the effects of CDK8 inhibition are context-dependent. In colorectal cancer (CRC), where CDK8 is frequently amplified, its inhibition has been shown to suppress metastatic growth, particularly to the liver. nih.gov This is achieved by altering the expression of genes involved in cell invasion and metastasis, such as matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). nih.gov In prostate and breast cancer models, CDK8/19 inhibition has been found to reduce cell migration and invasiveness. larvol.com
Immune System Modulation: A growing body of preclinical evidence suggests that CDK8 inhibition can enhance anti-tumor immunity. Selective CDK8/19 inhibitors have been shown to augment the activity of Natural Killer (NK) cells by increasing the production of cytotoxic molecules like perforin (B1180081) and granzyme B. nih.gov In mouse models of melanoma and breast cancer, the CDK8/19 inhibitor BI-1347 increased survival rates and demonstrated synergistic activity when combined with immune checkpoint inhibitors or SMAC mimetics. nih.gov This immunomodulatory effect is linked to the suppression of STAT1 phosphorylation in NK cells. nih.gov
| Cancer Type | Key Preclinical Findings with Selective CDK8 Inhibitors | Mechanism of Action |
|---|---|---|
| Acute Myeloid Leukemia (AML) | Reduced viability of patient-derived cells, induction of differentiation and apoptosis, reduced tumor burden in xenograft models. | Inhibition of STAT5 phosphorylation, repression of MYC signatures, derepression of lineage-commitment genes. ashpublications.org |
| Colorectal Cancer (CRC) | Suppression of liver metastasis, induction of TIMP3, inhibition of MMP9. | Modulation of Wnt/β-catenin signaling, regulation of genes controlling the extracellular matrix. nih.govnih.gov |
| Prostate Cancer | Reduced cell migration and invasiveness. | Modulation of androgen receptor (AR) activity. larvol.com |
| Melanoma & Breast Cancer | Tumor growth inhibition and increased survival in xenograft models, especially in combination with immunotherapy. | Enhancement of NK cell-mediated cytotoxicity via suppression of STAT1 phosphorylation. nih.gov |
Significance of CDK8 as a Therapeutic Target in Preclinical Research
The significance of CDK8 as a therapeutic target is rooted in its role as a central node in transcriptional regulation, a process frequently hijacked in cancer. nih.govpatsnap.com Unlike kinases that drive cell cycle progression, CDK8's primary role is to fine-tune gene expression in response to various signals, making it a unique target. frontiersin.org
Oncogenic Driver: Genetic and biochemical studies have established CDK8 as an oncogene in several cancers, including colorectal, breast, and hematological malignancies. acs.org Its amplification or overexpression is correlated with poor patient survival in colon cancer. nih.gov CDK8 drives oncogenesis through multiple mechanisms, such as activating the Wnt/β-catenin pathway in colorectal cancer, promoting estrogen-inducible gene expression in breast cancer, and suppressing super-enhancer-associated genes in AML. acs.org This direct involvement in driving cancer progression provides a strong rationale for its therapeutic targeting.
Context-Dependent Roles: CDK8 can act as both a transcriptional activator and repressor, and its function is highly context-dependent. nih.govpatsnap.com This complexity makes it a challenging but potentially rewarding target. Pharmacological inhibition of CDK8 offers a way to selectively modulate cancer cell transcription and impair tumor growth with a dual effect: directly impacting tumor cell proliferation and indirectly sensitizing cancer cells to other therapies. patsnap.com The promising preclinical data have led to the initiation of clinical trials for several CDK8 inhibitors, underscoring its therapeutic potential. patsnap.com
Kinase-Independent Functions: Research has also begun to uncover kinase-independent (scaffolding) functions of CDK8, where its mere presence within the Mediator complex influences transcription. dntb.gov.ua This adds another layer to its significance, as targeting the protein for degradation, in addition to inhibiting its kinase activity, could offer a more profound therapeutic effect.
Outlook for Future Academic Research on CDK8-IN-I
Future academic research on CDK8 inhibitors like CDK8-IN-1 is poised to expand in several key directions, moving from foundational mechanistic studies to more complex translational questions.
Exploring Combination Therapies: A major focus will be on identifying synergistic combinations. The demonstrated ability of CDK8 inhibitors to enhance NK cell activity makes them prime candidates for combination with immunotherapies like PD-1/PD-L1 inhibitors. nih.gov Further research is needed to elucidate the precise mechanisms and identify patient populations most likely to benefit from such combinations. Additionally, combining CDK8 inhibitors with other targeted agents to overcome resistance, for example in FLT3-mutated AML or PARP inhibitor-resistant cancers, is a promising area of investigation. larvol.com
Understanding Kinase-Independent Mechanisms: The non-catalytic roles of CDK8 are not fully understood. Future academic studies will likely employ genetic tools, such as kinase-dead mutants, alongside chemical inhibitors like CDK8-IN-1 to dissect the scaffolding functions of CDK8 from its kinase activity. dntb.gov.ua This could reveal new vulnerabilities in cancer cells and inform the design of next-generation therapeutics, such as proteolysis-targeting chimeras (PROTACs) that induce the degradation of the entire CDK8 protein.
Biomarker Discovery: A critical area for future research is the identification of predictive biomarkers to guide the clinical application of CDK8 inhibitors. While high CDK8 expression or amplification is a logical starting point, studies suggest that sensitivity may be linked to specific transcriptional signatures, such as high STAT5 levels in AML. ashpublications.org Comprehensive genomic and transcriptomic analyses of sensitive versus resistant preclinical models will be essential for developing robust biomarker strategies.
Targeting the CDK8 Complex: Research has shown that CDK8 always exists in a complex with other proteins, such as Cyclin C and MED12. Some studies suggest that inhibitors targeting the entire active complex may be more effective than those targeting CDK8 alone. Future research will likely focus on the structural biology of the CDK8 module to design inhibitors with improved efficacy and selectivity, ultimately translating the significant preclinical promise of CDK8 inhibition into tangible clinical benefits.
Q & A
Q. What molecular pathways does CDK8 regulate, and how does CDK8-IN-I inhibit these pathways in cancer research?
CDK8 regulates transcriptional programs via the Mediator complex, influencing oncogenic pathways such as Wnt/β-catenin, p53, and MYC-driven networks . This compound competitively inhibits CDK8 kinase activity, disrupting its interaction with transcriptional coactivators like MED13 and CCNC, thereby suppressing MYC target genes critical for tumor dedifferentiation . To validate pathway inhibition, researchers should:
- Perform RNA sequencing to identify downregulated MYC targets (e.g., NANOG, SOX2).
- Use ChIP-qPCR to assess reduced CDK8 occupancy at MYC-associated promoters .
- Compare transcriptional profiles of this compound-treated vs. untreated tumor xenografts .
Q. What experimental models are recommended for studying this compound's effects on tumor differentiation?
- In vitro : Use colon cancer cell lines (e.g., HCT116) or patient-derived organoids with high CDK8/MYC expression to monitor differentiation markers (e.g., E-cadherin upregulation) .
- In vivo : Nude mouse xenograft models treated with this compound (5–10 mg/kg, daily) to assess tumor volume reduction and histopathological differentiation .
- 3D spheroids : Optimize dose-response assays (1–10 µM) to evaluate penetration efficacy in hypoxic cores .
Q. How should researchers validate this compound specificity in kinase inhibition assays?
- Conduct kinase selectivity panels against closely related CDKs (e.g., CDK7, CDK9) using ATP-competitive assays .
- Use CRISPR/Cas9 CDK8-knockout cells as negative controls to confirm on-target effects.
- Perform rescue experiments by overexpressing wild-type CDK8 in treated cells to reverse phenotypic changes .
Q. What are the optimal storage and solubility conditions for this compound in experiments?
- Storage : −20°C in anhydrous DMSO, aliquoted to avoid freeze-thaw cycles.
- Solubility : Prepare fresh working solutions in DMSO (<0.1% final concentration in cell culture) to prevent precipitation .
- Stability : Validate compound integrity via HPLC every 3 months (retention time: ~8.2 min under C18 column conditions) .
Advanced Research Questions
Q. How can transcriptomic profiling resolve CDK8's dual roles as an oncogene or tumor suppressor in different cancers?
Contradictions arise from tissue-specific CDK8 interactions (e.g., MED12 mutations in uterine tumors vs. wild-type MED12 in colorectal cancer) . Methodological strategies:
- Stratify patient cohorts by CDK8/MED12 expression ratios and p53 status (mutant p53 correlates with CDK8 amplification) .
- Single-cell RNA-seq : Identify subpopulations where CDK8 maintains stemness vs. promotes differentiation.
- Meta-analysis : Use public datasets (e.g., TCGA) to correlate CDK8 expression with survival outcomes across cancer subtypes (Table 1) .
Table 1 : CDK8 Expression and Survival in Breast Cancer (Adapted from )
| Subtype | High CDK8 ↔ RFS* (HR) | Adjuvant Therapy Impact |
|---|---|---|
| Luminal A | HR = 1.8 (p < 0.01) | Stronger association |
| Triple-negative | HR = 2.3 (p < 0.001) | Therapy resistance |
| *RFS: Relapse-free survival |
Q. What statistical approaches are critical for analyzing this compound's efficacy in combination therapies?
- Synergy scoring : Use the Chou-Talalay method (Combination Index <1 indicates synergy) .
- Longitudinal mixed-effects models : Account for tumor heterogeneity in xenograft studies.
- Power analysis : Ensure sample sizes ≥10 per group (α = 0.05, β = 0.2) to detect ≥50% tumor reduction .
Q. How can chromatin immunoprecipitation (ChIP) assays be optimized for this compound studies?
- Crosslinking : Use 1% formaldehyde for 10 min to capture transient CDK8-Mediator interactions.
- Antibody validation : Confirm specificity with CDK8-knockout lysates in western blot controls .
- Data normalization : Spike-in exogenous DNA (e.g., Drosophila chromatin) to correct for technical variability .
Q. What parameters define dose-response reliability in 3D tumor spheroid models?
- Oxygen gradient calibration : Use hypoxia probes (e.g., pimonidazole) to map drug penetration.
- Viability assays : Combine ATP-based luminescence (bulk viability) with calcein-AM/propidium iodide (live/dead imaging) .
- EC50 normalization : Adjust for spheroid size (200–500 µm diameter optimal for diffusion) .
Q. How should researchers integrate this compound with MYC-targeting agents?
Q. What biomarkers predict this compound responsiveness in preclinical models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
